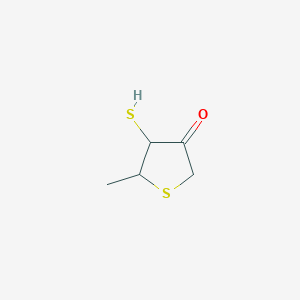
2-Methylthiolan-4-one-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthiolan-4-one-3-thiol is a member of the class of tetrahydrothiophenes, characterized by a thiolane ring substituted by a methyl group at position 2 and an oxo group at position 3 . This compound is known for its distinct sulfur-containing structure and is often used as a flavoring agent due to its unique aroma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiolan-4-one-3-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of thiourea with an alkyl halide in an S_N2 fashion, resulting in an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the use of sodium hydrosulfide with alkyl halides to produce thiols .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of self-assembled monolayers (SAMs) of thiols. This process includes immersing a clean gold substrate into a dilute solution of the desired thiol, allowing for the formation of densely packed monolayers .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylthiolan-4-one-3-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides and thiourea are commonly used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols from disulfides.
Substitution: Formation of thiols from alkyl halides.
Aplicaciones Científicas De Investigación
2-Methylthiolan-4-one-3-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methylthiolan-4-one-3-thiol involves its interaction with thiol groups in enzymes and proteins. This interaction can inhibit or modify the activity of these enzymes, leading to various biological effects . The compound’s sulfur-containing structure allows it to form stable complexes with metal ions, further influencing its activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiolan-3-one: A similar compound with a slightly different structure, lacking the thiol group at position 3.
Tetrahydrothiophene: The parent hydride of 2-Methylthiolan-4-one-3-thiol.
Uniqueness
This compound is unique due to its combination of a thiolane ring, a methyl group, and an oxo group, which imparts distinct chemical and biological properties . Its ability to form stable complexes with metal ions and its role as a flavoring agent further distinguish it from similar compounds .
Propiedades
Número CAS |
65936-90-5 |
|---|---|
Fórmula molecular |
C5H8OS2 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
5-methyl-4-sulfanylthiolan-3-one |
InChI |
InChI=1S/C5H8OS2/c1-3-5(7)4(6)2-8-3/h3,5,7H,2H2,1H3 |
Clave InChI |
XXRXAVULMYKULG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)CS1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


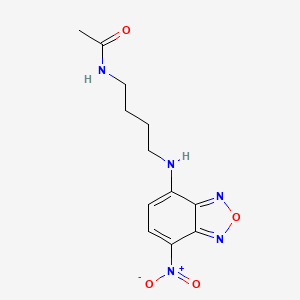
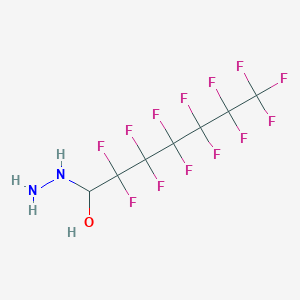
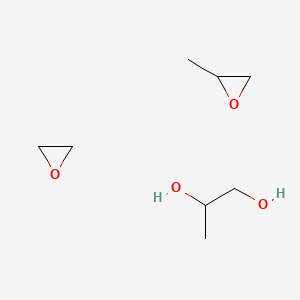
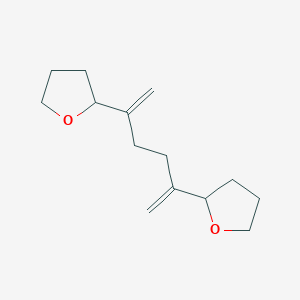

![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
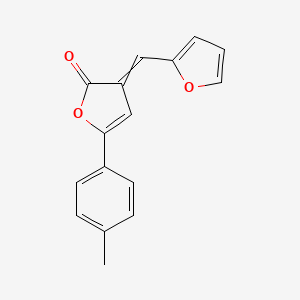
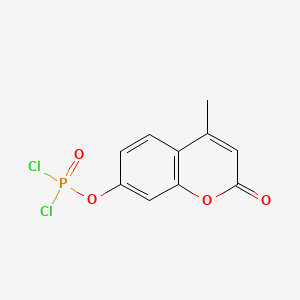

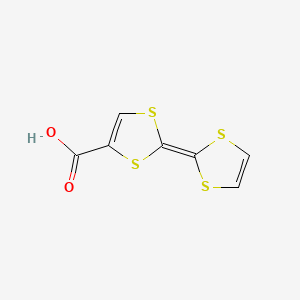
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
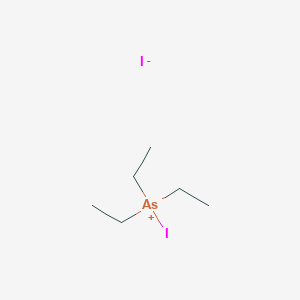
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)
